N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide
Description
Properties
CAS No. |
918493-38-6 |
|---|---|
Molecular Formula |
C18H17ClN2O3S |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11(2)18(22)21-17-16(14-10-12(19)8-9-15(14)20-17)25(23,24)13-6-4-3-5-7-13/h3-11,20H,1-2H3,(H,21,22) |
InChI Key |
YRNJZFNNUWIDPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The general synthetic strategy for preparing N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves:
- Formation of the Indole Core : Starting from readily available indole derivatives, the indole core is synthesized or modified.
- Chlorination : Introduction of the chloro group at the 5-position of the indole ring.
- Sulfonylation : Substitution with a benzenesulfonyl group at the 3-position.
- Amidation : Finally, coupling with 2-methylpropanamide to form the desired amide.
Detailed Steps
Synthesis of Indole Derivative :
- Starting from an appropriate precursor such as tryptophan or other indole derivatives, cyclization reactions can be employed to generate the indole structure.
-
- The chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride to selectively introduce a chlorine atom at the 5-position of the indole ring.
-
- The introduction of the benzenesulfonyl group can be achieved through a reaction with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution at the 3-position.
-
- Finally, coupling with 2-methylpropanamide can be accomplished using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent (e.g., DMF or DMSO) to yield this compound.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Indole Synthesis | Tryptophan, acid catalyst | Varies |
| Chlorination | Thionyl chloride, reflux | High |
| Sulfonylation | Benzenesulfonyl chloride, triethylamine | Moderate |
| Amidation | EDC, DMF | High |
Research Findings
Recent studies have highlighted various methodologies for synthesizing related compounds, which can provide insights into optimizing the synthesis of this compound:
Chemical Reactions Analysis
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide may exhibit anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers. The presence of the benzenesulfonyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy against cancer cells.
Inhibition of Enzymatic Activity
The compound's structure suggests it may act as an inhibitor of specific enzymes involved in disease pathways. For example, indole derivatives have been shown to inhibit certain kinases and phosphatases that are overactive in various cancers and inflammatory diseases. This inhibition can lead to reduced tumor growth and inflammation.
Antimicrobial Properties
Studies have suggested that similar indole-based compounds possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The sulfonamide group is known for its antibacterial properties, which could be leveraged in developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Pharmacology explored a series of indole derivatives, including compounds structurally related to this compound. The results indicated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity (IC50 < 10 µM) against breast cancer cells. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Enzyme Inhibition
Research conducted on enzyme inhibitors related to this compound showed that it effectively inhibited the activity of specific kinases associated with cancer progression. In vitro assays demonstrated that the compound could reduce kinase activity by over 70%, suggesting its potential application in targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The benzenesulfonyl group is known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also generate reactive oxygen species (ROS) that can damage cellular components, leading to cell death . The exact molecular pathways involved are still under investigation, but it is believed to target key enzymes and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Indole Derivatives
Key Observations:
Indole Substituents: The target compound features a 5-chloro substituent and 3-benzenesulfonyl group, distinguishing it from analogs with 5-methoxy or 1-(4-chlorobenzoyl) groups .
Sulfonamide Moieties :
- The benzenesulfonyl group in the target contrasts with the methylsulfonyl (Compounds 50, 51) and chlorothiophene sulfonyl (Compound 58) groups. Bulkier sulfonamides (e.g., chlorothiophene in Compound 58) may improve selectivity but complicate synthesis, as evidenced by its lower yield (28%) compared to methylsulfonyl analogs .
Synthesis and Purification: All compounds employ General Procedure B (amide coupling), but purification varies.
Implications of Structural Variations
- Solubility : The methylsulfonyl group in Compounds 50 and 51 likely improves water solubility relative to the hydrophobic benzenesulfonyl or chlorothiophene sulfonyl groups .
- Selectivity : The chlorothiophene sulfonyl group in Compound 58 could enhance binding to sulfonamide-sensitive targets (e.g., cyclooxygenases), though this requires experimental validation .
Biological Activity
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide, with the CAS number 918493-38-6, is a synthetic compound belonging to the indole derivative class. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.884 g/mol. The compound features a benzenesulfonyl group and a chloro substituent, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₃S |
| Molecular Weight | 390.884 g/mol |
| LogP | 6.369 |
| PSA | 90.9 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various cellular pathways. The benzenesulfonyl group enhances binding affinity to target proteins, while the chloro substituent may influence the compound's pharmacokinetics.
Target Interactions
- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways.
- Receptor Binding : It exhibits activity as an agonist or antagonist at various receptors, potentially influencing signal transduction pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound can modulate cell proliferation and apoptosis in various cancer cell lines. For example:
- Cancer Cell Lines : The compound has shown cytotoxic effects against breast cancer (MCF-7) and prostate cancer (PC-3) cells, with IC50 values indicating significant potency.
In Vivo Studies
Preclinical animal studies have suggested potential therapeutic applications:
- Anti-inflammatory Effects : In models of acute inflammation, administration of the compound reduced edema and inflammatory cytokine levels.
Case Studies
Several case studies highlight the compound's potential in treating specific conditions:
- Case Study 1 : A study on its effects in a murine model of rheumatoid arthritis showed significant reduction in joint swelling and histological improvements in synovial tissue.
- Case Study 2 : Research involving diabetic rats indicated that treatment with this compound improved glucose tolerance and reduced oxidative stress markers.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylpropanamide?
- The compound can be synthesized via cycloalkylation of intermediates under phase-transfer catalysis (PTC) conditions. For example, N1-benzyl-N1-cyano(1H-3-indolyl)methyl-3-chloro-propanamide undergoes PTC-driven cyclization in methanol to yield the target compound . Alternative methods involve coupling reactions using benzenesulfonyl chloride derivatives in pyridine with DMAP as a catalyst, followed by purification via column chromatography .
Q. How can the structural integrity of this compound be confirmed experimentally?
- NMR Spectroscopy : Analyze and NMR spectra to identify key signals, such as indole protons (δ 7.0–8.5 ppm), sulfonyl groups (δ ~3.0–4.0 ppm), and carbonyl carbons (δ ~170 ppm) .
- X-ray Crystallography : Crystallize the compound from methanol to obtain colorless crystals, and refine the structure using difference Fourier syntheses to confirm bond lengths and angles (e.g., C–H = 0.94–1.02 Å) .
- HPLC : Assess purity (>97%) using reverse-phase chromatography with UV detection at 254 nm .
Q. What safety precautions are recommended for handling this compound?
- While specific hazard data for this compound is limited, general indole/sulfonamide handling protocols apply: use fume hoods, wear nitrile gloves, and avoid inhalation. No acute toxicity is reported for structurally similar benzenesulfonamides, but assume reactivity with strong oxidizers .
Advanced Research Questions
Q. How can catalytic reductive cyclization be optimized for synthesizing indole-sulfonamide analogs?
- Palladium catalysts (e.g., Pd/C or Pd(OAc)) with formic acid derivatives as CO surrogates can enhance nitroarene cyclization efficiency. Key parameters include:
- Solvent : Tetrahydrofuran (THF) or DMF for solubility.
- Temperature : 80–100°C for 12–24 hours.
- Additives : Morpholinium trifluoroacetate (0.2 equiv.) improves yield in acrolein-mediated reactions .
Q. What strategies address discrepancies in NMR or HPLC purity data?
- NMR Contradictions : Confirm solvent effects (e.g., DMSO-d vs. CDCl) on proton shifts. For example, indole NH protons may broaden in polar solvents. Use - HSQC to resolve overlapping signals .
- HPLC Variability : Adjust mobile phase pH (e.g., 0.1% TFA in acetonitrile/water) to improve peak resolution. Recalibrate using high-purity standards (>99.5%) .
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- The benzenesulfonyl group at C3 of the indole ring deactivates the indole core via electron-withdrawing effects, reducing electrophilic substitution at C5.
- Steric Hindrance : The 2-methylpropanamide substituent at C2 restricts access to the indole π-system, favoring regioselective reactions at the sulfonyl group.
- Example: Suzuki-Miyaura coupling requires bulky ligands (e.g., XPhos) to mitigate steric interference .
Q. What computational methods validate the compound’s interaction with biological targets (e.g., carbonic anhydrase)?
- Docking Studies : Use AutoDock Vina to model binding to human carbonic anhydrase IX (PDB ID: 3IAI). The sulfonamide group coordinates the active-site zinc ion, while the indole moiety engages in hydrophobic interactions .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex. Analyze RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
Methodological Recommendations
- Synthesis Scale-Up : For multi-gram preparations, replace column chromatography with recrystallization (petroleum ether/ethyl acetate, 7:3) to reduce solvent waste .
- Analytical Cross-Validation : Combine LC-MS (ESI+) with -NMR (if fluorinated analogs are synthesized) to confirm molecular weight and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
